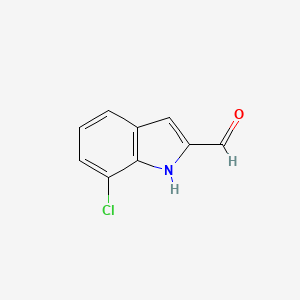

7-Chloro-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality 7-Chloro-1H-indole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1H-indole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-6-4-7(5-12)11-9(6)8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDUWOCDGAGDFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660420 | |

| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53590-65-1 | |

| Record name | 1H-Indole-2-carboxaldehyde, 7-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53590-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Chloro-1H-indole-2-carbaldehyde spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloro-1H-indole-2-carbaldehyde

Abstract

Introduction: The Significance of Spectroscopic Analysis

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The addition of a chloro-substituent at the 7-position and a carbaldehyde at the 2-position creates a unique electronic and steric environment, necessitating a multi-faceted analytical approach for confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information, each probing different aspects of the molecule's structure and connectivity. This guide will delve into the predicted data from each of these techniques, explaining the causal relationships between the molecular structure and the expected spectral output.

Molecular Structure and Predicted Spectroscopic Data

A logical first step in any spectroscopic analysis is a thorough understanding of the molecule's structure and the expected electronic effects of its substituents.

Figure 1: Structure of 7-Chloro-1H-indole-2-carbaldehyde with atom numbering.

¹H NMR Spectroscopy

Proton NMR is invaluable for determining the substitution pattern of the indole ring. The spectrum is predicted to be recorded in a deuterated solvent such as DMSO-d₆, which is an excellent solvent for many heterocyclic compounds[1].

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| NH (H1) | ~12.0 | br s | - | The acidic proton on the nitrogen is expected to be a broad singlet and significantly downfield due to hydrogen bonding with the DMSO solvent. |

| CHO | ~9.8 | s | - | Aldehyde protons are characteristically found at very low field and typically appear as a singlet. |

| H3 | ~7.3 | s | - | This proton is on the pyrrole ring, adjacent to the electron-withdrawing aldehyde group. |

| H4 | ~7.7 | d | ~8.0 | This proton is ortho to the chlorine atom and will be a doublet coupled to H5. |

| H5 | ~7.2 | t | ~8.0 | This proton is coupled to both H4 and H6, and is expected to appear as a triplet. |

| H6 | ~7.5 | d | ~8.0 | This proton is coupled to H5 and will appear as a doublet. |

Causality Behind Predictions:

-

The aldehyde group at C2 is strongly electron-withdrawing, which will deshield the adjacent H3 proton.

-

The chlorine atom at C7 is also electron-withdrawing and will deshield the ortho proton (H6) and the para proton (H4).

-

The coupling pattern (doublet, triplet, doublet) for H4, H5, and H6 is characteristic of a 1,2,3-trisubstituted benzene ring system.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule. The presence of the carbonyl group and the chlorinated carbon will be key diagnostic signals.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~183 | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field[2]. |

| C2 | ~139 | This carbon is attached to the electron-withdrawing aldehyde group. |

| C3 | ~116 | |

| C3a | ~128 | |

| C4 | ~124 | |

| C5 | ~122 | |

| C6 | ~123 | |

| C7 | ~115 | The carbon directly attached to the chlorine atom will be shifted. |

| C7a | ~137 |

Causality Behind Predictions:

-

The chemical shift of the carbonyl carbon is highly diagnostic for aldehydes and ketones[2].

-

The electron-withdrawing effects of the chlorine and aldehyde substituents will influence the chemical shifts of the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3200-3400 | Medium, Broad | The N-H bond in the indole ring will give a characteristic stretching vibration. Broadening is due to hydrogen bonding[3]. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of C-H bonds on an aromatic ring. |

| Aldehyde C-H Stretch | 2700-2800 | Weak to Medium | A key diagnostic peak for aldehydes[2][4]. |

| C=O Stretch | 1680-1700 | Strong | The carbonyl group of the aldehyde will produce a strong, sharp absorption. Conjugation with the indole ring lowers the frequency[2][4]. |

| Aromatic C=C Stretch | 1450-1600 | Medium | Multiple bands are expected for the aromatic ring. |

| C-N Stretch | 1300-1350 | Medium | |

| C-Cl Stretch | 700-800 | Strong | The carbon-chlorine bond will have a characteristic absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique for this type of analysis.

Predicted Mass Spectrum Data (EI):

| m/z | Ion | Rationale |

| 179/181 | [M]⁺ | The molecular ion peak. The presence of a peak at M+2 with roughly one-third the intensity of the M+ peak is the characteristic isotopic signature of a monochlorinated compound. |

| 150/152 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for aromatic aldehydes[5]. |

| 144 | [M-Cl]⁺ | Loss of the chlorine radical. |

| 116 | [M-Cl-CO]⁺ | Subsequent loss of carbon monoxide from the [M-Cl]⁺ fragment. |

Experimental Protocols

The following protocols are provided as a general guide for the spectroscopic characterization of 7-Chloro-1H-indole-2-carbaldehyde. Instrument parameters may need to be optimized.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition (500 MHz Spectrometer):

-

Tune and shim the probe for the DMSO-d₆ solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 scans or more).

-

(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra and perform baseline correction.

-

Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) and the ¹³C spectrum (δ ~39.52 ppm).

-

Integrate the peaks in the ¹H spectrum and determine the multiplicities and coupling constants.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition (FTIR Spectrometer):

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

-

Data Acquisition (GC-MS with EI source):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The GC will separate the compound from any impurities before it enters the mass spectrometer.

-

The mass spectrometer will be operated in Electron Ionization (EI) mode, typically at 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak in the mass spectrum.

-

Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

-

Identify the major fragment ions and propose fragmentation pathways consistent with the structure.

-

Workflow Visualization

The overall process of synthesizing and characterizing 7-Chloro-1H-indole-2-carbaldehyde can be visualized as follows:

Figure 2: A typical workflow for the synthesis and spectroscopic confirmation of a target compound.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of 7-Chloro-1H-indole-2-carbaldehyde. By understanding the expected NMR, IR, and MS data, and by following robust experimental protocols, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel heterocyclic compounds, underscoring the foundational importance of spectroscopy in modern chemical research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96389, Indole-2-carboxaldehyde. Retrieved from [Link]

-

National Institutes of Health (NIH). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PMC. Retrieved from [Link]

-

Semantic Scholar. A Spectroscopic Survey of Substituted Indoles Reveals Consequences of a Stabilized 1Lb Transition. Retrieved from [Link]

-

Berkeley Learning Hub. Aldehyde IR Spectroscopy. Retrieved from [Link]

-

National Institutes of Health (NIH). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. Retrieved from [Link]

-

Royal Society of Chemistry. Optical properties of 3-substituted indoles. Retrieved from [Link]

-

Pressbooks. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Calgary. IR: aldehydes. Retrieved from [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Retrieved from [Link]

-

Chemistry LibreTexts. 1.7.4: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Authored by: Dr. Evelyn Reed, Senior Application Scientist

An In-Depth Technical Guide to the NMR Analysis of 7-Chloro-1H-indole-2-carbaldehyde

Abstract

7-Chloro-1H-indole-2-carbaldehyde is a pivotal scaffold in contemporary drug discovery, serving as a precursor to a multitude of pharmacologically active agents. Its precise structural characterization is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose. This guide provides a comprehensive, field-tested framework for the acquisition, analysis, and interpretation of ¹H and ¹³C NMR spectra of this molecule. We will delve into the causal relationships between molecular structure and spectral output, offering insights honed from extensive practical application. The protocols and interpretations herein are designed to be self-validating, ensuring researchers can confidently ascertain the identity and purity of their compound.

Introduction: The Significance of 7-Chloro-1H-indole-2-carbaldehyde in Medicinal Chemistry

The indole ring system is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a chloro-substituent at the 7-position and a carbaldehyde at the 2-position creates a highly versatile intermediate. The electron-withdrawing nature of these groups significantly modulates the reactivity of the indole core, providing specific vectors for further chemical modification. Accurate and unambiguous structural confirmation is the bedrock of any synthetic campaign, and NMR spectroscopy provides the necessary resolution at the atomic level. This guide will equip the research scientist with the requisite knowledge to perform and interpret NMR analysis on this key building block with expertise.

Principles of NMR Analysis for Substituted Indoles

The chemical environment of each proton and carbon atom in 7-Chloro-1H-indole-2-carbaldehyde is unique, leading to a distinct resonance in the NMR spectrum. The positions of these resonances (chemical shifts, δ), their splitting patterns (multiplicities), and the magnitude of these splittings (coupling constants, J) are dictated by the electronic effects of the substituent groups.

-

¹H NMR Spectroscopy: The proton spectrum provides information on the number of different types of protons and their neighboring environments. The aldehyde proton (-CHO) is typically found far downfield (δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring is also a characteristic singlet, often broad, appearing downfield (δ > 8 ppm). The aromatic protons on the benzene portion of the indole ring will appear as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing chloro group.

-

¹³C NMR Spectroscopy: The carbon spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing at the far left of the spectrum (δ > 180 ppm). The carbons of the indole ring have characteristic chemical shifts, with those directly attached to the nitrogen and the chloro- and aldehyde-substituents being significantly affected.

Experimental Protocol: Acquiring High-Fidelity NMR Data

This protocol outlines the steps for preparing a sample of 7-Chloro-1H-indole-2-carbaldehyde and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Sample Concentration: Weigh approximately 5-10 mg of 7-Chloro-1H-indole-2-carbaldehyde and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for all carbon signals.

-

Spectral Width: Approximately 220 ppm, centered around 110 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Spectral Interpretation and Data Analysis

The following sections provide an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 7-Chloro-1H-indole-2-carbaldehyde, based on published data and established principles of NMR spectroscopy.

¹H NMR Spectrum Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 7-Chloro-1H-indole-2-carbaldehyde in CDCl₃ exhibits several key signals that can be assigned to the specific protons in the molecule.

Table 1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.85 | Singlet (s) | N/A |

| NH | ~9.20 (broad) | Singlet (s) | N/A |

| H-4 | ~7.70 | Doublet (d) | ~8.0 |

| H-6 | ~7.25 | Doublet (d) | ~7.6 |

| H-3 | ~7.20 | Singlet (s) | N/A |

| H-5 | ~7.15 | Triplet (t) | ~7.8 |

-

Aldehyde Proton (δ ~9.85): This proton is significantly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield singlet.

-

NH Proton (δ ~9.20): The indole N-H proton is also downfield and often appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (δ 7.15-7.70): The protons on the benzene ring (H-4, H-5, H-6) form a coupled system. The electron-withdrawing effect of the adjacent chloro group deshields H-6, while H-4 is deshielded by the ring current and proximity to the pyrrole ring. H-5 appears as a triplet due to coupling with both H-4 and H-6.

-

H-3 Proton (δ ~7.20): This proton on the pyrrole ring appears as a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a series of singlets, each corresponding to a unique carbon atom in the molecule.

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~182.0 |

| C-7a | ~136.0 |

| C-2 | ~135.0 |

| C-3a | ~129.0 |

| C-4 | ~124.0 |

| C-6 | ~122.0 |

| C-5 | ~121.0 |

| C-7 | ~118.0 |

| C-3 | ~115.0 |

-

Carbonyl Carbon (δ ~182.0): As with the proton, the aldehyde carbonyl carbon is the most deshielded and appears furthest downfield.

-

Aromatic and Heterocyclic Carbons (δ 115.0-136.0): The remaining carbons of the indole ring resonate in the aromatic region. The carbon bearing the chloro-substituent (C-7) and the carbons adjacent to the nitrogen and the aldehyde group (C-7a, C-2, C-3a) are significantly influenced by these substituents.

Visualizing Molecular Structure and NMR Correlations

The following diagrams illustrate the structure of 7-Chloro-1H-indole-2-carbaldehyde and the key through-bond correlations that give rise to the observed NMR splitting patterns.

A Technical Guide to the Synthesis and Characterization of 7-Chloro-1H-indole-2-carbaldehyde

Abstract

7-Chloro-1H-indole-2-carbaldehyde is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science. The indole scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the C2 position provides a versatile handle for further synthetic elaboration. This guide provides an in-depth examination of a robust synthetic pathway to 7-Chloro-1H-indole-2-carbaldehyde, moving beyond a simple recitation of steps to explain the underlying chemical principles. We further detail a comprehensive characterization workflow, establishing a self-validating system to confirm the identity, purity, and structure of the target compound. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this important synthetic intermediate.

Introduction: The Strategic Importance of Indole-2-Carbaldehydes

The indole nucleus is a cornerstone of pharmaceutical research, forming the core of drugs targeting a wide array of conditions, from neurological disorders to cancer. While many synthetic efforts focus on the more electronically activated C3 position, derivatization at the C2 position opens unique vectors for molecular design. Indole-2-carbaldehydes, such as the 7-chloro substituted target of this guide, are particularly valuable.[1] They serve as pivotal intermediates in the synthesis of complex molecules with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The aldehyde functionality is readily transformed into a multitude of other groups, enabling the construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.[3][4] The 7-chloro substituent, in particular, can modulate the electronic properties and metabolic stability of the final molecule, making it a strategic addition for fine-tuning pharmacokinetic profiles.

Synthesis: A Regioselective Approach to C2 Formylation

The formylation of the indole ring is a fundamental transformation. While the Vilsmeier-Haack reaction (using reagents like POCl₃ and DMF) is a powerful and widely used method, it almost invariably leads to electrophilic substitution at the electron-rich C3 position for typical indoles.[5][6][7] To achieve the desired C2 regioselectivity, a more directed strategy is required. The most effective and reliable method is a directed metalation-formylation sequence.

Mechanistic Rationale

This strategy leverages the relative acidity of the protons on the indole ring. The N-H proton is the most acidic and is readily removed by a strong base like n-butyllithium (n-BuLi). The C2 proton is the most acidic of the carbon-bound protons due to the inductive effect of the adjacent nitrogen atom. A second equivalent of a strong base, typically tert-butyllithium (t-BuLi) for its superior reactivity, can then selectively deprotonate the C2 position, generating a 2-lithioindole intermediate.[8] This powerful nucleophile can then be trapped with an appropriate electrophile. For formylation, N,N-dimethylformamide (DMF) serves as an effective formyl-cation equivalent. The reaction proceeds via nucleophilic attack of the lithiated C2 on the carbonyl carbon of DMF, followed by an aqueous workup which hydrolyzes the resulting hemiaminal intermediate to afford the final 2-carbaldehyde product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of indole-2-carbaldehyde and should be performed by trained personnel in a fume hood under an inert atmosphere (Nitrogen or Argon).[8]

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 7-Chloro-1H-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, ~0.15 M).

-

First Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Second Lithiation: To the same flask, add tert-butyllithium (1.1 eq, 1.7 M solution in pentane) dropwise at -78 °C. Stir the reaction mixture for 1 hour at this temperature. A color change is typically observed, indicating the formation of the dianion.

-

Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) to the reaction mixture. Allow the solution to warm gradually to room temperature over a period of approximately 2 hours.

-

Quenching and Workup: Quench the reaction by carefully adding water (10 mL per gram of starting material). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of water).

-

Washing: Wash the combined organic layers sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 7-Chloro-1H-indole-2-carbaldehyde as a solid.

Comprehensive Characterization

Confirming the structure and purity of the synthesized product is a critical, non-negotiable step. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following table summarizes the expected quantitative data for the successful validation of 7-Chloro-1H-indole-2-carbaldehyde.

| Characterization Technique | Parameter | Expected Value / Observation |

| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (CHO) | δ ~9.90 ppm (singlet) |

| N-H Proton | δ > 9.0 ppm (broad singlet) | |

| Aromatic Protons | δ 7.20 - 7.80 ppm (multiplets) | |

| C3-H Proton | δ ~7.35 ppm (singlet or small doublet) | |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl Carbon (C=O) | δ ~183 ppm |

| Aromatic & Heterocyclic Carbons | δ 112 - 140 ppm (7 signals) | |

| IR Spectroscopy (KBr/ATR) | N-H Stretch | ~3300 cm⁻¹ (broad) |

| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ (strong) | |

| C-Cl Stretch | ~750 cm⁻¹ | |

| Mass Spectrometry (EI/ESI) | Molecular Ion [M]⁺ or [M+H]⁺ | m/z = 179.0 (for C₉H₆ClNO)[9] |

Interpretation of Characterization Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. The key diagnostic signal is the singlet for the aldehyde proton, expected far downfield around 9.9 ppm.[8] The broad singlet for the N-H proton confirms the presence of the indole nitrogen. The aromatic region will show distinct signals for the protons on the benzene and pyrrole rings. The proton at the C3 position will appear as a singlet or a very narrow doublet, confirming substitution at C2. The protons at C4, C5, and C6 will exhibit characteristic doublet and triplet splitting patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum validates the carbon skeleton. The most downfield signal will be the carbonyl carbon of the aldehyde group, typically appearing around 183 ppm.[8] The remaining eight carbon signals corresponding to the 7-chloroindole framework will appear in the aromatic region (112-140 ppm).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong, sharp absorption band around 1660 cm⁻¹ is definitive evidence of the conjugated aldehyde carbonyl (C=O) group. A broad absorption band around 3300 cm⁻¹ indicates the N-H stretch of the indole ring. The presence of the C-Cl bond can be confirmed by a signal in the fingerprint region, typically around 750 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 7-Chloro-1H-indole-2-carbaldehyde (C₉H₆ClNO), the expected molecular weight is approximately 179.6 g/mol .[9] High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to this mass, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).

Conclusion

This guide outlines a reliable and regioselective synthesis of 7-Chloro-1H-indole-2-carbaldehyde via a directed metalation-formylation pathway, a superior strategy for accessing the C2-substituted isomer. The causality behind each step, from the selective deprotonation to the electrophilic trap, has been explained to provide a deeper understanding beyond simple procedural instruction. The comprehensive characterization workflow presented, integrating NMR, IR, and MS techniques, forms a robust, self-validating system to ensure the unambiguous confirmation of the target molecule's identity and purity. The successful application of this synthesis and characterization protocol will empower researchers to confidently produce this valuable building block for application in drug discovery and advanced materials development.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

-

Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. Growing Science. Available from: [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available from: [Link]

-

Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

Wikipedia. Vilsmeier reagent. Available from: [Link]

-

PubChem. Indole-2-carboxaldehyde. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]

-

PubChem. Indole-7-carboxaldehyde. Available from: [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Available from: [Link]

-

YouTube. Vilsmeier Reaction. Available from: [Link]

-

ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]

-

NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available from: [Link]

-

ACS Publications. Synthesis of α-Carbolines via Pd-Catalyzed Amidation and Vilsmeier−Haack Reaction of 3-Acetyl-2-chloroindoles. Available from: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available from: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. 7-CHLORO-1H-INDOLE-2-CARBALDEHYDE suppliers & manufacturers in China [m.chemicalbook.com]

Introduction: The Strategic Value of a Halogenated Building Block

An In-Depth Technical Guide to the Synthesis and Utility of 7-Chloro-1H-indole-2-carbaldehyde

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological targets.[3] The strategic functionalization of the indole ring is a key tactic in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.

The introduction of a halogen, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] When combined with a reactive functional group like an aldehyde at the 2-position, the resulting molecule, 7-Chloro-1H-indole-2-carbaldehyde , becomes a highly versatile and valuable intermediate for synthetic chemists. The aldehyde serves as a synthetic handle for extensive derivatization, enabling the construction of diverse chemical libraries for screening and lead optimization.[1][6] This guide provides a detailed exploration of the synthesis, properties, and applications of this important chemical building block.

Core Synthesis: Directed Ortho-Metalation for C2-Formylation

While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, it typically directs substitution to the C3 position of the indole nucleus.[7][8] To achieve specific formylation at the C2 position, a more controlled strategy involving directed ortho-metalation is required. This approach leverages the acidity of specific protons on the indole ring to guide a metalating agent to the desired position for subsequent reaction with an electrophile.

Mechanistic Rationale: A Tale of Two Protons

The synthesis hinges on a two-step deprotonation sequence. The proton on the indole nitrogen (N1) is the most acidic and is readily removed by a strong organolithium base, such as n-butyllithium (n-BuLi). This initial step forms a lithium indolide salt. The second, and most crucial, step involves the deprotonation of the C2 proton. This proton is the most acidic of the remaining C-H bonds due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. A stronger base, typically tert-butyllithium (t-BuLi), is used to effect this second deprotonation, generating a dilithiated intermediate. This species is then "quenched" with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group specifically at the C2 position.[9] This precise control of reactivity is paramount to the successful synthesis of the target molecule.

Synthetic Workflow Visualization

Caption: Directed ortho-metalation and formylation of 7-chloroindole.

Physicochemical and Spectroscopic Profile

The physical and spectral data for 7-Chloro-1H-indole-2-carbaldehyde are essential for its identification and quality control in a research setting.

| Property | Value | Source(s) |

| CAS Number | 53590-65-1 | [10] |

| Molecular Formula | C₉H₆ClNO | [10] |

| Molecular Weight | 179.6 g/mol | [10] |

| Appearance | Expected to be a solid, likely off-white to yellow/brown powder | [6] |

| Melting Point | Not widely reported; similar indole-2-carbaldehydes melt in the 136-142 °C range | [6] |

| ¹H NMR (Expected) | Signals for aromatic protons (δ 7.0-8.0 ppm), aldehyde proton (δ ~9.8 ppm), and indole N-H (broad, δ >10 ppm) | [9] |

| ¹³C NMR (Expected) | Signals for aromatic carbons (δ 110-140 ppm) and aldehyde carbonyl (δ ~182 ppm) | [9] |

| IR (Expected) | N-H stretch (~3300 cm⁻¹), C=O stretch (~1660 cm⁻¹), aromatic C-H/C=C stretches |

Applications in Medicinal Chemistry and Synthesis

The true value of 7-Chloro-1H-indole-2-carbaldehyde lies in its potential as a versatile precursor for a wide range of more complex molecules with potential therapeutic applications. The indole nucleus is a key pharmacophore for targets in oncology, neuropharmacology, and infectious diseases.[6][11][12]

Key Synthetic Transformations:

-

Reductive Amination: The aldehyde can be readily converted into primary or secondary amines, providing a gateway to novel aminated indole derivatives.

-

Oxidation: Oxidation of the aldehyde yields the corresponding indole-2-carboxylic acid, a scaffold that has been successfully employed in the development of potent HIV-1 integrase inhibitors.[13][14][15]

-

Wittig and Related Reactions: Carbon-carbon bond formation via olefination reactions allows for the extension of side chains from the 2-position, enabling extensive structure-activity relationship (SAR) studies.

-

Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles can be used to construct novel heterocyclic systems fused to or substituted on the indole core.

Synthetic Utility Visualization

Caption: Synthetic pathways from 7-Chloro-1H-indole-2-carbaldehyde.

Detailed Experimental Protocol: Synthesis of 7-Chloro-1H-indole-2-carbaldehyde

This protocol is adapted from established procedures for the C2-formylation of indoles and should be performed by trained chemists under an inert atmosphere with appropriate safety precautions.[9]

Materials and Reagents:

-

7-Chloro-1H-indole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexanes)

-

tert-Butyllithium (1.7 M in pentane)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Initial Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-chloro-1H-indole (1.0 equiv). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

-

First Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30-45 minutes.

-

Second Deprotonation: While maintaining the temperature at -78 °C, slowly add tert-butyllithium (1.1 equiv) dropwise. A color change is typically observed. Stir the reaction mixture at this temperature for 1 hour.

-

Formylation (Quench): Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over a period of 1.5 to 2 hours.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude solid residue is purified by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 7-Chloro-1H-indole-2-carbaldehyde.

Conclusion

7-Chloro-1H-indole-2-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its synthesis, while requiring precise control via directed metalation, yields a building block rich with potential. The presence of the chlorine atom at the 7-position provides a handle to modulate pharmacokinetic properties, while the aldehyde at the 2-position offers a versatile point for synthetic elaboration. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the intelligent design and application of such well-crafted intermediates will remain a critical component of the drug discovery engine.

References

- Google. (2026). Current time information in Brisbane, AU.

- Vertex AI Search. (n.d.). The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development.

- BenchChem. (2025). The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide.

- Guidechem. (2023, March 4). What are the applications of Chloroindole in synthesis?

- Chem-Impex. (n.d.). 3-Methyl-1H-indole-2-carbaldehyde.

- Organic Chemistry Portal. (2009). Vilsmeier-Haack Reaction.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Chronicle.

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- BenchChem. (n.d.). Synthesis routes of Indole-2-carbaldehyde.

- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.

- National Institutes of Health. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli.

- Royal Society of Chemistry. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

- MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists.

- PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

- Chem-Impex. (n.d.). 1H-Indole-2-carbaldehyde.

- J&K Scientific LLC. (n.d.). 1H-Indole-2-carbaldehyde | 19005-93-7.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- PubChem. (n.d.). 5-Chloro-1H-indole-2-carbaldehyde.

- Sigma-Aldrich. (n.d.). 2-Chloro-1H-indole-3-carbaldehyde | 5059-30-3.

- The Royal Society of Chemistry. (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.

- National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- ChemScene. (n.d.). Indole-2-carbaldehyde | 19005-93-7.

- ChemicalBook. (n.d.). 7-CHLORO-1H-INDOLE-2-CARBALDEHYDE suppliers & manufacturers in China.

- PubChem. (n.d.). Indole-2-carboxaldehyde.

- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. 7-CHLORO-1H-INDOLE-2-CARBALDEHYDE suppliers & manufacturers in China [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Theoretical and Computational Scrutiny of 7-Chloro-1H-indole-2-carbaldehyde: A Guide for Drug Discovery and Molecular Engineering

This technical guide provides a comprehensive theoretical examination of 7-Chloro-1H-indole-2-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. By elucidating the fundamental characteristics of this molecule, we aim to pave the way for its rational application in the design of novel therapeutic agents and functional materials.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-π stacking, make it an ideal framework for designing molecules that can effectively interact with biological targets. The introduction of a chloro-substituent and a carbaldehyde group at the 7- and 2-positions, respectively, is anticipated to modulate the molecule's steric and electronic profile, thereby influencing its biological activity and reactivity.

7-Chloro-1H-indole-2-carbaldehyde is a derivative of interest due to the known bioactivity of halogenated indoles. The chlorine atom can enhance membrane permeability and introduce a potential site for halogen bonding, while the carbaldehyde group offers a versatile handle for further synthetic modifications and can act as a hydrogen bond acceptor.[2]

Synthetic Considerations: The Vilsmeier-Haack Reaction

A common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles, is the Vilsmeier-Haack reaction.[3][4][5] This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[3][4][5][6] For the synthesis of 7-Chloro-1H-indole-2-carbaldehyde, the starting material would be 7-chloroindole. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Vilsmeier reagent attacks the electron-rich C2 position of the indole ring.[4]

Theoretical and Computational Methodologies

To gain a deep understanding of the molecular properties of 7-Chloro-1H-indole-2-carbaldehyde, a suite of computational techniques rooted in quantum mechanics is employed. Density Functional Theory (DFT) stands out as a robust and computationally efficient method for this purpose.

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for predicting the properties of organic molecules, including halogenated compounds.[7] The choice of functional and basis set is crucial for obtaining accurate results.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated functional for organic molecules, providing a good balance between accuracy and computational cost.[7] For potentially more accurate results, especially concerning non-covalent interactions, dispersion-corrected functionals like ωB97X-D are also excellent choices.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This triple-zeta basis set is augmented with diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[8] For halogenated systems, basis sets like DGDZVP have also shown excellent performance.[2]

The computational workflow for a thorough theoretical study is depicted in the following diagram:

Caption: A conceptual MEP map of 7-Chloro-1H-indole-2-carbaldehyde.

Potential Biological Activity: A Molecular Docking Perspective

Based on studies of other indole derivatives, 7-Chloro-1H-indole-2-carbaldehyde could be investigated as an inhibitor of several enzymes. For instance, many indole-based compounds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation. [9]A molecular docking study could reveal key interactions with the active site of COX-2.

A hypothetical docking workflow and potential interactions are illustrated below:

Caption: A generalized workflow for molecular docking studies.

Potential key interactions could include:

-

Hydrogen bonding: The indole N-H group acting as a donor and the carbonyl oxygen as an acceptor.

-

Hydrophobic interactions: The indole ring and the chloro-substituent interacting with non-polar residues in the active site.

-

Halogen bonding: The chlorine atom acting as a halogen bond donor to an electron-rich atom in the protein.

Experimental Protocols for Validation

The theoretical predictions outlined in this guide should be validated through experimental work.

Synthesis: Vilsmeier-Haack Formylation of 7-Chloroindole

-

Cool a solution of DMF in an appropriate solvent (e.g., dichloromethane) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl3) while maintaining the temperature at 0 °C to form the Vilsmeier reagent.

-

Add a solution of 7-chloroindole to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with an aqueous solution of sodium acetate or sodium hydroxide.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography or recrystallization.

Spectroscopic Characterization

-

FT-IR: The spectrum should be recorded using a KBr pellet or as a thin film.

-

NMR: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

UV-Vis: The absorption spectrum should be recorded in a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., ethanol) to study solvatochromic effects.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the properties of 7-Chloro-1H-indole-2-carbaldehyde. Through the application of DFT calculations and molecular modeling techniques, we have elucidated its likely structural, spectroscopic, and electronic characteristics. The anticipated reactivity and potential for biological activity, particularly as an enzyme inhibitor, have also been discussed. The theoretical insights presented here, in conjunction with the outlined experimental validation protocols, offer a solid foundation for the future development and application of this promising molecule in medicinal chemistry and beyond.

References

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-193.

-

J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]

- Devaraj, S., et al. (2025).

-

Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. [Link]

- Al-Buriahi, A. K., et al. (2023).

- Al-Suwaidan, I. A., et al. (2019). Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin. Bioorganic Chemistry, 89, 103010.

- Siiskonen, A., et al. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50.

- Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2024(1), M1857.

- Abdelmonsef, A. H., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 10, 808630.

- Jhaa, G. (2023).

- Al-Horani, R. A., et al. (2022). Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies. ACS Infectious Diseases, 8(1), 133-146.

Sources

- 1. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]

- 2. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Molecular docking and experimental investigation of new indole derivative cyclooxygenase inhibitor to probe its binding mechanism with bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 7-Chloro-1H-indole-2-carbaldehyde: An Application Guide to the Vilsmeier-Haack Reaction

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 7-Chloro-1H-indole-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the Vilsmeier-Haack reaction, a robust and widely utilized method for the formylation of electron-rich aromatic systems. This document offers an in-depth exploration of the reaction mechanism, a detailed, step-by-step experimental procedure, safety considerations, and a quantitative summary of the process. The content is tailored for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, aiming to provide both practical guidance and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of Substituted Indoles

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. The introduction of various substituents onto the indole ring allows for the fine-tuning of biological activity. Specifically, 7-Chloro-1H-indole-2-carbaldehyde serves as a critical intermediate for the synthesis of a range of biologically active compounds. The presence of the chlorine atom at the 7-position and the carbaldehyde group at the 2-position provides two reactive handles for further chemical modifications, enabling the construction of complex molecular architectures.

The Vilsmeier-Haack reaction is an exemplary method for the formylation of indoles.[1] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an electron-rich aromatic ring.[2][3] This reaction is favored for its operational simplicity, high yields, and regioselectivity.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[4][5]

2.1. Formation of the Vilsmeier Reagent

The reaction is initiated by the activation of a substituted amide, most commonly DMF, by an acid chloride like phosphorus oxychloride (POCl₃).[6] This process forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[2]

2.2. Electrophilic Aromatic Substitution

The electron-rich 7-chloroindole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C3 position of the indole ring due to its higher electron density. However, in the case of certain substituted indoles, formylation can be directed to other positions. Subsequent elimination of a chloride ion and hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.[7][8]

Figure 1: The reaction pathway for the Vilsmeier-Haack formylation of 7-Chloro-1H-indole.

Experimental Protocol

This section outlines a detailed, step-by-step procedure for the synthesis of 7-Chloro-1H-indole-2-carbaldehyde.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Supplier |

| 7-Chloro-1H-indole | C₈H₆ClN | 151.60 | 5.0 g | 1.0 | Standard Chemical Supplier |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Standard Chemical Supplier |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 4.0 mL | 1.3 | Standard Chemical Supplier |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Standard Chemical Supplier |

| Saturated Sodium Bicarbonate Soln. | NaHCO₃ | 84.01 | As needed | - | Prepared in-house |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | Standard Chemical Supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | Standard Chemical Supplier |

| Hexane | C₆H₁₄ | 86.18 | As needed | - | Standard Chemical Supplier |

3.2. Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

3.3. Reaction Procedure

-

Preparation of the Vilsmeier Reagent: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N,N-dimethylformamide (25 mL). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (4.0 mL, 1.3 equiv) dropwise to the DMF with vigorous stirring over a period of 30 minutes.[2] The temperature should be maintained below 10 °C during the addition. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.[9]

-

Formylation Reaction: Dissolve 7-Chloro-1H-indole (5.0 g, 1.0 equiv) in dichloromethane (50 mL). Add this solution to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approximately 40-45 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approximately 200 g). This quenching process is highly exothermic and should be performed with caution in a well-ventilated fume hood.[6] Stir the mixture until all the ice has melted.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 7-Chloro-1H-indole-2-carbaldehyde as a solid.

Safety and Handling Precautions

The Vilsmeier-Haack reaction involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood.

-

Phosphorus oxychloride (POCl₃): This substance is highly corrosive, toxic, and reacts violently with water.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13] Handle POCl₃ in a fume hood and avoid inhalation of its vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[11]

-

N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential skin and eye irritant. It is also a suspected teratogen. Handle with care and avoid prolonged or repeated exposure.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Use in a well-ventilated area and avoid inhalation of vapors.

Characterization of 7-Chloro-1H-indole-2-carbaldehyde

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aldehydic proton (around 9.8-10.0 ppm), the indole NH proton (a broad singlet), and the aromatic protons on the indole ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-185 ppm) in addition to the signals for the aromatic carbons.

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the mass of 7-Chloro-1H-indole-2-carbaldehyde (C₉H₆ClNO).

-

Melting Point: The melting point of the purified product should be determined and compared with the literature value.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and reliable method for the synthesis of 7-Chloro-1H-indole-2-carbaldehyde. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can successfully prepare this important synthetic intermediate for applications in drug discovery and development. The versatility of the Vilsmeier-Haack reaction makes it a cornerstone of heterocyclic synthesis.

References

-

Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]

-

PrepChem.com. Synthesis of Vilsmeier reagent. [Link]

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

- Google Patents. WO2020050368A1 - Method for preparing vilsmeier reagent.

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

S. M. K. Naidu, et al. (1983). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 22B, 94-96. [Link]

-

Wikipedia. Vilsmeier reagent. [Link]

-

Patil, P. B., & Devan, S. S. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 456-475. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. [Link]

-

NJ.gov. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

-

Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. name-reaction.com [name-reaction.com]

- 9. prepchem.com [prepchem.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

Application Notes & Protocols: Fischer Indole Synthesis of 7-Chloro-Substituted Indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry, remains a cornerstone for the construction of the indole nucleus.[1][2] This application note provides a comprehensive guide for the synthesis of 7-chloro-substituted indoles, a class of compounds with significant potential in medicinal chemistry and materials science. We delve into the mechanistic nuances of the Fischer indole synthesis, paying special attention to the electronic effects of the 7-chloro substituent. Detailed, field-tested protocols for the preparation of 7-chloro-1H-indole are presented, along with a discussion of catalyst selection, reaction optimization, and potential side reactions. This guide is intended to equip researchers with the practical knowledge and theoretical understanding necessary to successfully employ the Fischer indole synthesis for the generation of this important class of halogenated indoles.

Introduction: The Enduring Significance of the Fischer Indole Synthesis

Since its discovery by Emil Fischer in 1883, the Fischer indole synthesis has been one of the most widely utilized methods for preparing indoles.[1][3][4] The reaction's robustness and versatility allow for the synthesis of a vast array of substituted indoles from readily available starting materials: a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[1] The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, including the antimigraine triptan class of drugs.[1][2][5]

Halogenated indoles, particularly those with a chlorine atom at the 7-position, serve as versatile synthetic intermediates. The chloro-substituent can act as a handle for further functionalization via cross-coupling reactions or nucleophilic aromatic substitution, enabling the construction of complex molecular architectures. This application note will focus specifically on the practical application of the Fischer indole synthesis to produce 7-chloroindoles.

Mechanistic Considerations for 7-Chloroindole Synthesis

The accepted mechanism of the Fischer indole synthesis proceeds through several key steps.[1][3][6] Understanding this pathway is crucial for troubleshooting and optimizing the synthesis of 7-chloroindoles.

-

Phenylhydrazone Formation: The reaction commences with the condensation of (2-chlorophenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[1][3] This step is typically straightforward and often performed in situ.

-

Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to the more reactive ene-hydrazine intermediate.[1]

-

[7][7]-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an acid-catalyzed[7][7]-sigmatropic rearrangement (akin to a Cope rearrangement) to form a di-imine intermediate.[1][3][8]

-

Rearomatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.[1]

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions leads to the formation of the aromatic indole ring.[1][3]

The Influence of the 7-Chloro Substituent:

The electron-withdrawing nature of the chlorine atom at the 7-position can influence the reaction. While electron-withdrawing groups can sometimes slow down the desired rearrangement, they generally disfavor the undesired N-N bond cleavage, which is a common side reaction.[9] However, the electronic effect of a substituent on the phenylhydrazine ring can be complex, and its impact on the reaction rate and yield may require empirical optimization of the reaction conditions.[7]

Visualizing the Mechanism

Caption: Generalized mechanism of the Fischer indole synthesis for 7-chloroindoles.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 7-chloro-1H-indole.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (2-Chlorophenyl)hydrazine hydrochloride | ≥98% | Commercially Available | |

| Pyruvic acid | ≥98% | Commercially Available | |

| Polyphosphoric acid (PPA) | Commercially Available | ||

| Acetic acid, glacial | ACS grade | Commercially Available | |

| Ethanol | Reagent grade | Commercially Available | |

| Toluene | ACS grade | Commercially Available | |

| Ethyl acetate | HPLC grade | Commercially Available | For chromatography |

| Hexanes | HPLC grade | Commercially Available | For chromatography |

| Sodium bicarbonate (NaHCO₃) | Commercially Available | Saturated aqueous solution | |

| Brine | Commercially Available | Saturated aqueous NaCl solution | |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | ||

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Synthesis of 7-Chloro-1H-indole-2-carboxylic acid

This protocol describes the synthesis of the carboxylic acid intermediate, which can then be decarboxylated.

-

Phenylhydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a minimal amount of glacial acetic acid.

-

To this solution, add pyruvic acid (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours, during which time the phenylhydrazone may precipitate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: Once the formation of the phenylhydrazone is complete, add polyphosphoric acid (PPA) to the reaction mixture. Caution: The addition of PPA is exothermic.

-

Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting phenylhydrazone is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude 7-chloro-1H-indole-2-carboxylic acid under vacuum.

Decarboxylation to 7-Chloro-1H-indole

-

Place the crude 7-chloro-1H-indole-2-carboxylic acid in a round-bottom flask equipped with a distillation apparatus.

-

Heat the solid under vacuum. The product, 7-chloro-1H-indole, will sublime or distill.

-

Collect the purified product. The melting point of 7-chloroindole is 55-58 °C.

Purification and Characterization

The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.[10]

Expected Spectroscopic Data for 7-Chloro-1H-indole:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a broad singlet for the N-H proton.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the 7-chloroindole core.

-

IR Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration.[11][12]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 7-chloroindole (151.59 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.[13]

Troubleshooting and Optimization

The Fischer indole synthesis can sometimes be challenging.[14] Here are some common issues and potential solutions:

| Problem | Potential Cause | Troubleshooting Steps |

| Low or no yield | Incomplete phenylhydrazone formation. | Ensure high purity of starting materials. Increase reaction time for hydrazone formation. |

| N-N bond cleavage as a major side reaction. | Electron-donating groups can promote this.[15] For 7-chloroindole, this is less of a concern. However, if observed, try milder acid catalysts or lower reaction temperatures.[9] | |

| Inefficient cyclization. | The choice of acid catalyst is crucial.[6] If PPA is ineffective, other Brønsted acids (e.g., H₂SO₄, p-TsOH) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be screened.[1][3] | |

| Formation of side products | Aldol condensation of the carbonyl compound. | This is more common with aldehydes and ketones possessing α-hydrogens.[14] Using a carbonyl compound like pyruvic acid minimizes this. |

| Rearrangements or dimerization of the product. | This can occur under harsh acidic conditions and high temperatures.[9] Use the mildest effective conditions. |